4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
4-(methoxycarbonyl)-2-oxabicyclo[311]heptane-1-carboxylic acid is a bicyclic compound featuring a unique structure that includes a methoxycarbonyl group and an oxabicyclo moiety
Preparation Methods
The synthesis of 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid can be achieved through several routes. One common method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxycarbonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxabicyclo moiety may play a crucial role in binding to these targets, influencing the compound’s biological activity. Specific pathways and molecular targets can vary depending on the application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid include other bicyclic structures like bicyclo[2.2.1]heptane derivatives. These compounds share structural similarities but differ in functional groups and specific applications. For example, camphor and α-santalol contain bicyclic cores but have distinct biological activities and uses .
By comparing these compounds, the uniqueness of 4-(methoxycarbonyl)-2-oxabicyclo[31
Properties
CAS No. |
2648945-89-3 |
---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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